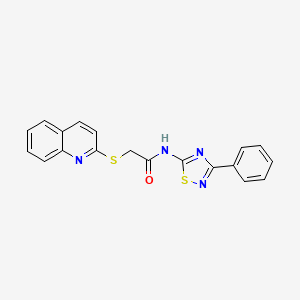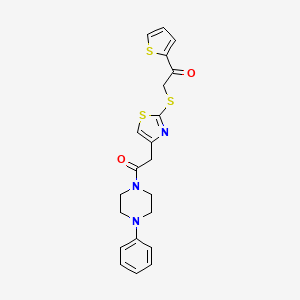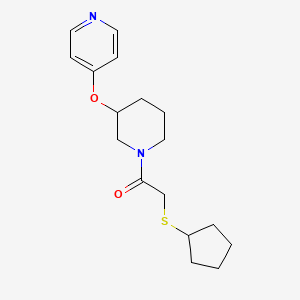![molecular formula C25H27N7O3 B3005472 (4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-81-9](/img/structure/B3005472.png)
(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an isopropoxy group, a methoxy group, a triazolo[4,5-d]pyrimidine group, and a piperazine group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolo[4,5-d]pyrimidine group, in particular, is a bicyclic structure that could potentially participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the isopropoxy and methoxy groups could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the isopropoxy and methoxy groups could potentially affect the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound is part of a broader class of chemicals that have been synthesized for their potential antimicrobial activities. For example, the synthesis and evaluation of novel 1,2,4-triazole derivatives have demonstrated that compounds within this class can possess good to moderate antimicrobial properties against a range of microorganisms. This suggests a potential for developing new antimicrobial agents from these chemical frameworks (Bektaş et al., 2010).
Development of Analytical Methods
Research has also focused on the development of High-Performance Liquid Chromatography (HPLC) methods for determining related substances in compounds with similar structures, indicating the importance of quality control in the development and manufacturing of pharmaceuticals. This area of study underscores the need for precise analytical techniques in ensuring the purity and safety of potential drug candidates (Severina et al., 2021).
Potential PET Imaging Agents
Another research application involves the synthesis of novel compounds for Positron Emission Tomography (PET) imaging, particularly in the context of neurological diseases such as Parkinson's. This research demonstrates the potential utility of these compounds in developing new diagnostic tools for complex diseases, thereby contributing to the understanding and management of such conditions (Wang et al., 2017).
Tubulin Polymerization Inhibition
Compounds from this class have also been explored for their ability to inhibit tubulin polymerization, a critical process in cell division. This research highlights the potential for developing novel anticancer agents that target the microtubule dynamics of cancer cells, offering new avenues for cancer therapy (Prinz et al., 2017).
Wirkmechanismus
Target of Action
It’s known that 1,2,4-triazine derivatives, which are structurally similar to this compound, have a broad spectrum of biological activities . They interact with a variety of enzymes and receptors, exhibiting antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, and other activities .
Mode of Action
Triazole-pyrimidine hybrid compounds have been found to have promising neuroprotective and anti-inflammatory properties . The piperazine ring structure suggests the molecule might interact with ion channels or receptors.
Biochemical Pathways
1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for structurally similar compounds .
Result of Action
Triazole-pyrimidine hybrid compounds have been found to have promising neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-17(2)35-20-9-7-18(8-10-20)25(33)31-13-11-30(12-14-31)23-22-24(27-16-26-23)32(29-28-22)19-5-4-6-21(15-19)34-3/h4-10,15-17H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDAAOSWZFKKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)



![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3005401.png)


![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005409.png)

![N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3005411.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005412.png)
